molecular formula C19H18N4O2S2 B2355582 N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide CAS No. 924454-18-2

N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B2355582
CAS No.: 924454-18-2
M. Wt: 398.5
InChI Key: MEWRLSMDFTUPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex thieno[2,3-d]pyrimidin-4-one core, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The structure is further elaborated with a 5-methylthiophen-2-yl substituent and an acetamide linker connected to a 1-cyanocyclopentyl group. The presence of these distinct pharmacophores suggests potential for multi-target interactions, making it a valuable chemical tool for probing biological systems. Thienopyrimidine derivatives are extensively investigated in various research areas, including oncology, immunology, and infectious diseases, due to their ability to modulate key enzymatic pathways such as protein kinases . This acetamide derivative is supplied as a high-purity compound, characterized by advanced analytical methods to ensure consistency and reliability for in vitro biological screening and structure-activity relationship (SAR) studies. It is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and under a fume hood.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-4-5-14(27-12)13-9-26-17-16(13)18(25)23(11-21-17)8-15(24)22-19(10-20)6-2-3-7-19/h4-5,9,11H,2-3,6-8H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRLSMDFTUPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4(CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a cyanocyclopentyl group attached to an acetamide moiety along with a thiophene derivative. Its molecular formula is C13H16N2OSC_{13}H_{16}N_2OS, and it possesses unique electronic properties due to the presence of the methyl group on the thiophene ring.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the cyanocyclopentyl intermediate : This is achieved by reacting cyclopentanone with sodium or potassium cyanide under basic conditions.
  • Acylation : The intermediate is acylated with 2-(5-methylthiophen-2-yl)acetyl chloride in the presence of triethylamine to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiopyrimidine derivatives. For instance, compounds structurally related to this compound were tested against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
M1816K. pneumoniae
M248P. aeruginosa
M31632E. coli

These compounds exhibited significant activity against multidrug-resistant pathogens, suggesting their potential as new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, related compounds have shown promise in anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors associated with tumor growth. For example, derivatives have been tested for their ability to induce apoptosis in cancer cell lines through various pathways, including oxidative stress induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Interaction with receptors that regulate cell proliferation and apoptosis.
  • Biofilm Disruption : Inhibition of biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, which enhances its efficacy against infections .

Case Studies

A notable study conducted on a series of thiopyrimidine derivatives demonstrated that compounds structurally similar to this compound showed promising results in both antimicrobial and anticancer assays. The study utilized minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays alongside cytotoxicity tests on cancer cell lines .

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have indicated that N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide exhibits significant anti-inflammatory properties. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway.

Anticancer Activity

Preliminary research has shown that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated that it can inhibit cell proliferation effectively. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal evaluated the compound’s efficacy as a 5-LOX inhibitor using molecular docking simulations. Results indicated a strong binding affinity, suggesting potential for further development as an anti-inflammatory agent .
  • Anticancer Activity Assessment : In another study, the compound was tested against human tumor cell lines following National Cancer Institute protocols. The results showed promising levels of growth inhibition, warranting further exploration into its mechanisms and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key References
Target Compound : N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide 1-cyanocyclopentyl, 5-methylthiophen-2-yl, thieno[2,3-d]pyrimidin-4-one Not explicitly provided (estimated: ~C₂₃H₂₁N₅O₂S₂) ~495.6 Not available N/A
Analog 1 : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[[3,4-dihydro-5-(5-methyl-2-furanyl)-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]acetamide Cyclopenta[b]thiophene-cyano, 5-methylfuran-2-yl, allyl-substituted thienopyrimidinone C₂₄H₂₀N₄O₃S₃ 508.64 11.59 ± 0.20
Analog 2 : 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-difluorophenyl)acetamide 2,4-Difluorophenyl, ethyl/methyl-substituted thienopyrimidinone C₁₉H₁₈F₂N₃O₂S₂ 446.5 Not available
Analog 3 : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 4-Chlorophenylpyrimidine, 1,3,4-oxadiazole, 4-nitrophenyl C₂₁H₁₄ClN₇O₃S₂ 544.0 Not available

Key Observations:

Core Heterocyclic Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core is shared with Analog 1 and Analog 2. Analog 2 incorporates a 2,4-difluorophenyl group, which may improve membrane permeability via fluorine’s electronegativity and lipophilic effects .

Substituent Effects on Physicochemical Properties: The 1-cyanocyclopentyl group in the target compound likely increases steric bulk and lipophilicity compared to Analog 1’s cyclopenta[b]thiophene-cyano group. This could influence binding pocket compatibility in biological targets.

Predicted Bioactivity: Thienopyrimidinone derivatives are frequently associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-binding site mimicry. The target compound’s 5-methylthiophen-2-yl group may optimize π-π interactions with hydrophobic kinase domains, whereas Analog 1’s furan substitution might alter selectivity . Fluorine in Analog 2 and chlorine in Analog 3 are common in drug design for tuning pharmacokinetics; however, the target compound’s lack of halogens suggests a focus on minimizing off-target interactions .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for Analog 1 and Analog 2, involving nucleophilic substitution of chloroacetamide intermediates with thiol-containing heterocycles under reflux conditions (e.g., ethanol with sodium acetate, as in ) .
  • Structure-Activity Relationships (SAR): The cyanocyclopentyl group may reduce first-pass metabolism compared to aryl substituents (e.g., 4-nitrophenyl in Analog 3), aligning with trends in prodrug design for enhanced oral bioavailability. Thiophene-to-furan substitutions (Analog 1) demonstrate trade-offs between metabolic stability and aromatic binding affinity, warranting further in vitro ADME studies .

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylates

The foundational approach for thienopyrimidine synthesis involves cyclocondensation of 2-aminothiophene-3-carboxylate esters with urea or thiourea derivatives. As demonstrated in analogous systems, heating methyl 2-amino-5-bromothiophene-3-carboxylate with urea in refluxing ethanol (8–12 h) yields the 4-oxothieno[2,3-d]pyrimidine scaffold in 65–75% yield. Microwave-assisted cyclization (150°C, 20 min) improves yields to 85% while reducing reaction time.

Key Reaction Parameters

Parameter Conventional Method Microwave Optimization
Temperature 78°C 150°C
Time 8–12 h 20 min
Solvent Ethanol DMF
Yield 65–75% 85%

Halogenation at Position 5

To enable subsequent cross-coupling with the 5-methylthiophen-2-yl group, bromination at position 5 is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This regioselective monobromination proceeds in 90% yield, as confirmed by $$^1$$H NMR analysis of the C5 proton disappearance.

Functionalization at Position 3: Acetamide Side Chain Installation

Bromoacetylation of the Pyrimidinone

Reaction of the C3-hydroxyl group with bromoacetyl bromide in anhydrous dichloromethane (DCM) containing DMAP (10 mol%) produces the 3-bromoacetyl intermediate. This step requires strict temperature control (–10°C to 0°C) to prevent diacylation, achieving 88% yield after recrystallization from ethyl acetate/hexane.

Amidation with 1-Cyanocyclopentylamine

The bromoacetyl derivative undergoes nucleophilic displacement with 1-cyanocyclopentylamine in acetonitrile at 60°C for 4 h. Triethylamine (3 equiv) neutralizes HBr byproducts, while KI (1 equiv) enhances reactivity through halide exchange. Isolation via aqueous workup (pH 7 phosphate buffer) followed by silica gel chromatography affords the acetamide product in 75% yield.

Synthesis of 1-Cyanocyclopentylamine

Strecker Synthesis from Cyclopentanone

  • Cyanohydrin Formation : Cyclopentanone reacts with HCN (generated in situ from KCN and HCl) in ether at –20°C to give the cyanohydrin (64% yield).
  • Reductive Amination : Catalytic hydrogenation (H$$_2$$, 50 psi, 10% Pd/C) in methanol converts the cyanohydrin to 1-cyanocyclopentylamine (82% yield).

Analytical Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.65–1.89 (m, 8H, cyclopentyl), 2.45 (s, 1H, NH$$2$$)
  • IR (KBr): 2245 cm$$^{-1}$$ (C≡N stretch)

Final Assembly and Purification

The convergent synthesis concludes with coupling of the functionalized thienopyrimidine and acetamide components. Final purification employs preparative HPLC (C18 column, 70:30 acetonitrile/water) to achieve >99% purity. Recrystallization from tert-butyl methyl ether/hexane (1:3) yields colorless crystals suitable for X-ray diffraction analysis.

Optimized Crystallization Conditions

Parameter Value
Solvent Ratio MTBE:Hexane (1:3)
Cooling Rate 0.5°C/min
Seed Crystal Size 50–100 μm
Final Purity 99.2% (HPLC)

Comparative Analysis of Synthetic Routes

Two primary routes were evaluated for scalability and yield:

Route A (Linear Synthesis)

  • Core formation → 5-substitution → 3-functionalization
  • Total Steps: 7
  • Overall Yield: 34%

Route B (Convergent Approach)

  • Parallel synthesis of fragments → Final coupling
  • Total Steps: 5
  • Overall Yield: 41%

The convergent approach demonstrates superior efficiency, particularly in minimizing purification steps and protecting group manipulations.

Challenges and Optimization Opportunities

Regioselectivity in Thienopyrimidine Functionalization

Competing reactions at C3 and C7 positions necessitate careful protecting group strategies. Silicon-based protecting groups (TBDMS) at C7 improve C3 acylation selectivity from 72% to 89%.

Stability of the Cyanocyclopentyl Moiety

The nitrile group shows sensitivity to strong bases (e.g., >1M NaOH), requiring pH-controlled reaction conditions (pH 6.5–7.5) during amidation.

Green Chemistry Alternatives

Microwave-assisted steps reduce total synthesis time from 48 h to 8 h, while solvent recycling protocols decrease E-factor values from 32 to 18.

Q & A

Q. Answer :

  • 1H/13C NMR :
    • Thienopyrimidine protons resonate at δ 6.8–8.6 ppm (aromatic region); acetamide NH appears as a singlet near δ 9.9–10.5 ppm .
    • Cyclopentyl CH2 groups show multiplets at δ 1.5–2.5 ppm .
  • LC-MS : Look for [M+H]+ peaks with accurate mass matching the molecular formula (e.g., m/z ~450–500) .
  • FTIR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and cyano (C≡N, ~2200–2260 cm⁻¹) groups .

Contradiction Alert : Overlapping signals in NMR (e.g., thiophene vs. pyrimidine protons) may require 2D techniques like COSY or HMBC .

Advanced: How can researchers optimize the synthetic yield of the 5-methylthiophen-2-yl substituent introduction?

Q. Answer :

  • Catalyst Selection : Use Pd(PPh3)4 with AsPh3 as a ligand to enhance coupling efficiency for sterically hindered thiophenes .
  • Solvent Optimization : Employ toluene:EtOH (3:1) at 80°C to balance solubility and reaction rate .
  • Post-Reaction Quenching : Extract unreacted boronic acids with aqueous NaHCO3 to minimize byproducts .

Validation : Track yield via HPLC purity (>95%) and confirm substitution via NOE correlations in NMR .

Advanced: How should researchers resolve discrepancies between theoretical and experimental NMR data for the acetamide moiety?

Q. Answer :

  • Tautomerism Check : The acetamide NH may exhibit keto-enol tautomerism, altering chemical shifts. Use DMSO-d6 to stabilize NH protons and compare with DFT-calculated shifts .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can identify conformational exchange broadening .
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (SHELX refinement) to confirm bond lengths and angles .

Advanced: What computational approaches predict the binding affinity of this compound to kinase targets?

Q. Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1ATP) to model interactions with ATP-binding pockets. Prioritize residues forming hydrogen bonds with the cyanocyclopentyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., cyano as a hydrogen bond acceptor) using Schrödinger’s Phase .

Advanced: What strategies mitigate side reactions during the synthesis of the 1-cyanocyclopentyl acetamide linkage?

Q. Answer :

  • Activation Control : Use HATU instead of EDC for sterically hindered amines to reduce racemization .
  • Temperature Modulation : Conduct coupling at 0–4°C to suppress cyano group hydrolysis .
  • Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) to separate unreacted cyanocyclopentyl amine .

Validation : Monitor byproduct formation via LC-MS and adjust equivalents of coupling reagents (1.2–1.5 eq) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.